2-(Furan-3-yl)propanenitrile
CAS No.:
Cat. No.: VC18294653
Molecular Formula: C7H7NO
Molecular Weight: 121.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7NO |
|---|---|
| Molecular Weight | 121.14 g/mol |
| IUPAC Name | 2-(furan-3-yl)propanenitrile |
| Standard InChI | InChI=1S/C7H7NO/c1-6(4-8)7-2-3-9-5-7/h2-3,5-6H,1H3 |
| Standard InChI Key | HBBZQQORVKTTQU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C#N)C1=COC=C1 |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Nomenclature
2-(Furan-3-yl)propanenitrile (IUPAC name: 3-(furan-3-yl)propanenitrile) is a nitrile derivative featuring a furan heterocycle substituted at the 3-position. The compound’s molecular formula is C₇H₇NO, with a molecular weight of 121.14 g/mol . Its structural uniqueness arises from the juxtaposition of the electron-rich furan ring and the electron-withdrawing nitrile group, creating a polarized system amenable to diverse chemical transformations.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇NO | |
| Molecular Weight | 121.14 g/mol | |
| SMILES Notation | C1=COC(=C1)CCC#N | |
| InChI Key | VHTUKWXCIFHXKN-UHFFFAOYSA-N |
Spectral Characterization
Nuclear magnetic resonance (NMR) studies of analogous furan-containing nitriles reveal distinct spectral patterns. For example, 3-(furan-2-yl)propanenitrile derivatives exhibit characteristic -NMR signals at δ 7.4–7.6 ppm (furan protons) and δ 2.5–3.0 ppm (methylene groups adjacent to the nitrile) . While direct spectral data for the 3-furyl isomer remains unpublished, computational models predict similar electronic environments.
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of furylpropanenitriles typically follows two primary pathways:
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Knoevenagel Condensation: Furfural derivatives react with malononitrile in acidic media, yielding α,β-unsaturated nitriles that undergo subsequent hydrogenation .
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Nucleophilic Substitution: Halogenated furans react with cyanoethyl Grignard reagents, as demonstrated in the synthesis of 2-[3-(methoxymethyl)furan-2-yl]propanenitrile .
Advanced Functionalization
Recent work in superacid-mediated reactions (e.g., CF₃SO₃H) enables direct hydroarylation of 3-(furan-2-yl)propenoic acids, producing branched nitriles with arene substituents . This method achieves yields >70% for electron-rich aromatic systems, though the 3-furyl variant remains untested.
Table 2: Comparative Yields in Furan-Nitrile Syntheses
| Starting Material | Product | Yield (%) | Conditions |
|---|---|---|---|
| Furfural + malononitrile | 3-(furan-2-yl)propenenitrile | 85 | H₂SO₄, EtOH, Δ |
| 5-HMF + CH₂(CN)₂ | 3-(5-methylfuran-2-yl)propanenitrile | 78 | TfOH, -10°C |
Biological Activities and Applications
Antimicrobial Properties
Structural analogs demonstrate significant bioactivity. 3-Aryl-3-(furan-2-yl)propanoic acid derivatives exhibit:
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64 µg/mL MIC against Candida albicans
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Broad-spectrum inhibition of Escherichia coli and Staphylococcus aureus
The nitrile group enhances membrane permeability, while the furan ring participates in π-stacking interactions with microbial enzymes.
Challenges and Future Directions
Current limitations in 2-(furan-3-yl)propanenitrile research include:
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Limited commercial availability (CID 10057493 refers to the 2-furyl isomer)
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Sparse spectral data for the 3-positional isomer
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Uncharted metabolic pathways and toxicity profiles
Proposed research priorities:
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Development of regioselective furan functionalization techniques
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High-throughput screening for anticancer and antiviral applications
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Computational modeling of nitrile-furan pharmacophores
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